molecular formula C7H10N2OS B8749402 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol

Cat. No. B8749402
M. Wt: 170.23 g/mol
InChI Key: SPVPTQCGJTYMIB-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

LiBH4 (cont. 90%) (536 mg) and MeOH (0.9 mL) was added to the THF (59 mL) solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid ethyl ester (3.13 g) under a nitrogen atmosphere at room temperature and stirred for 3 h at 40° C. The mixture was quenched with 1 mol/L HCl at pH 1 and stirred for 1 h at room temperature. Solid K2CO3 was added to the solution to adjust pH to 8 and the mixture was extracted with AcOEt. The organic layer was dried (K2CO3) and filtered. The filtrate was concentrated under reduced pressure to afford titled compound as pale yellow oil (2.51 g, quant.).
Name
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].CO.C([O:7][C:8]([C:10]1[CH:18]=[C:13]2[CH2:14][S:15][CH2:16][CH2:17][N:12]2[N:11]=1)=O)C>C1COCC1>[N:11]1[N:12]2[C:13]([CH2:14][S:15][CH2:16][CH2:17]2)=[CH:18][C:10]=1[CH2:8][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
536 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
0.9 mL
Type
reactant
Smiles
CO
Name
Quantity
3.13 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN2C(CSCC2)=C1
Name
Quantity
59 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1 mol/L HCl at pH 1
STIRRING
Type
STIRRING
Details
stirred for 1 h at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
Solid K2CO3 was added to the solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=C2CSCCN21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.